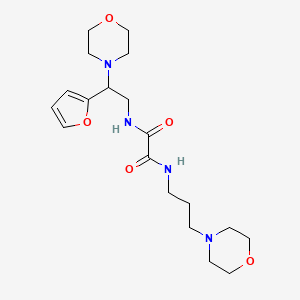

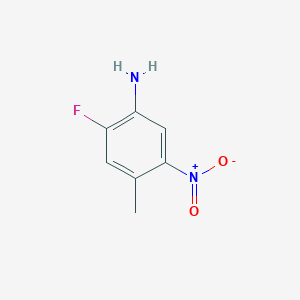

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide, commonly known as FM19G11, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. FM19G11 is a synthetic compound that was first synthesized in 2010 by researchers from the University of Tokyo. Since then, its unique structure and mechanism of action have been extensively studied, leading to the discovery of its various applications in scientific research.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Anti-tuberculosis Activity

A study by Yuefei Bai et al. (2011) outlines the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(furan-2-yl-methyl)-2-morpholinoacetamide derivatives and investigates their in vitro anti-tuberculosis activities. These compounds were characterized using X-ray diffraction and spectroscopic techniques, demonstrating potential medicinal applications (Yuefei Bai et al., 2011).

Molecular Docking Study of Antibacterial Activity

Research by A. B. S. Khumar et al. (2018) presents the synthesis of novel pyrazole derivatives, including their structural elucidation and antibacterial activity assessment. The study employs molecular docking to explore the interaction between synthesized compounds and bacterial proteins, highlighting the role of the furan moiety in antimicrobial activity (A. B. S. Khumar et al., 2018).

Catalytic Activity Enhancement

- Catalytic Activity in Cu-Catalyzed Couplings: Subhajit Bhunia et al. (2017) discuss how N,N'-Bis(furan-2-ylmethyl)oxalamide enhances the catalytic activity in Cu-catalyzed N-arylation of anilines and secondary amines. This study highlights the compound's utility in facilitating a broad range of coupling reactions, offering significant insights into its application in synthetic chemistry (Subhajit Bhunia et al., 2017).

Novel Synthetic Approaches

- One-pot Synthetic Approach to Oxalamides: V. Mamedov et al. (2016) describe a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the methodological innovation in the synthesis of oxalamide derivatives. This study provides a new pathway for synthesizing anthranilic acid derivatives and oxalamides, showcasing the compound's versatility in synthetic organic chemistry (V. Mamedov et al., 2016).

properties

IUPAC Name |

N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-(3-morpholin-4-ylpropyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O5/c24-18(20-4-2-5-22-6-11-26-12-7-22)19(25)21-15-16(17-3-1-10-28-17)23-8-13-27-14-9-23/h1,3,10,16H,2,4-9,11-15H2,(H,20,24)(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQKEHDHNLTSFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide](/img/structure/B2414671.png)

![2-cyano-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2414676.png)

![ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2414678.png)

![N-(3,5-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2414680.png)

![Methyl [(4-methoxyphenyl)sulfonyl]acetate](/img/structure/B2414684.png)

![methyl 4,5-dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2414688.png)

![[5-(2-Chloro-phenoxymethyl)-furan-2-yl]-morpholin-4-yl-methanone](/img/structure/B2414693.png)